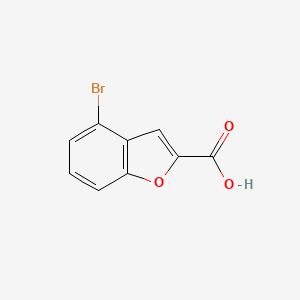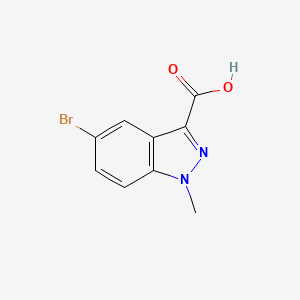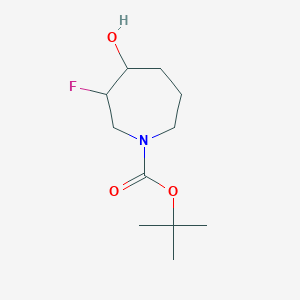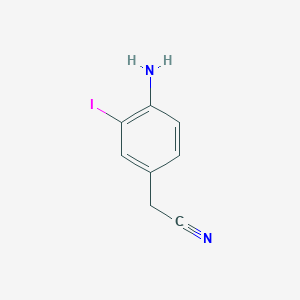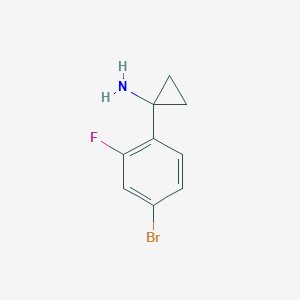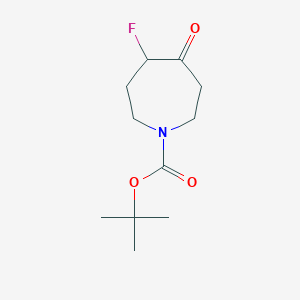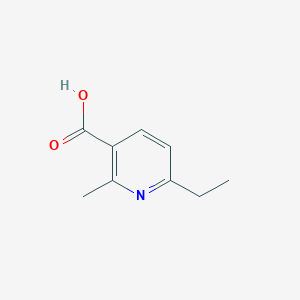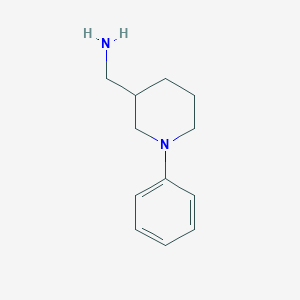
(1-Phenylpiperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Phenylpiperidin-3-yl)methanamine” is a compound with the molecular formula C12H18N2 . It is also known as 3-phenylpiperidine or Phenylpiperidine. This compound is a primary precursor in the synthesis of several prescription and illegal drugs.
Molecular Structure Analysis
The molecular structure of “(1-Phenylpiperidin-3-yl)methanamine” can be represented by the canonical SMILES stringCN1CCCC(C1)CN . This indicates that the compound contains a piperidine ring with a phenyl group and a methanamine group attached . Physical And Chemical Properties Analysis
The molecular weight of “(1-Phenylpiperidin-3-yl)methanamine” is 190.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 204.162648646 g/mol .Aplicaciones Científicas De Investigación
Catalysis
In the field of catalysis, (1-Phenylpiperidin-3-yl)methanamine can play a crucial role due to its ability to act as a ligand in metal complexes. These complexes can be highly active and productive in the reduction of ketones and aldehydes, which is significant for the development of new catalytic methods in organic synthesis .
Therapeutic Effects
Phenylpiperidines, the class of compounds to which (1-Phenylpiperidin-3-yl)methanamine belongs, exhibit a variety of pharmacological effects. These include morphine-like activity and other central nervous system effects, which could be harnessed for therapeutic applications such as pain relief and treatment of neurological disorders .
Urinary Tract Antiseptic
Compounds structurally related to (1-Phenylpiperidin-3-yl)methanamine , such as methenamine, are used as urinary tract antiseptics. They are employed in the prophylaxis and treatment of frequently recurring urinary tract infections, showcasing the potential of phenylpiperidines in medical applications .
Neurokinin-1 Receptor Antagonism
Research has indicated that derivatives of (1-Phenylpiperidin-3-yl)methanamine can act as neurokinin-1 receptor antagonists. This application is significant in the study of emotional stress responses and could lead to new treatments for anxiety and stress-related disorders .
Propiedades
IUPAC Name |
(1-phenylpiperidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARHOETXRMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

